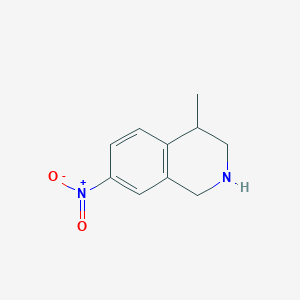
7-Bromo-2,2-dimethyl-5-nitro-2H-1,3-benzodioxol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2,2-dimethyl-5-nitro-2H-1,3-benzodioxol-4-ol is a chemical compound that belongs to the class of benzodioxoles. This compound is characterized by the presence of a bromine atom, two methyl groups, a nitro group, and a hydroxyl group attached to a benzodioxole ring. Benzodioxoles are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,2-dimethyl-5-nitro-2H-1,3-benzodioxol-4-ol typically involves the bromination of 2,2-dimethyl-5-nitro-2H-1,3-benzodioxol-4-ol. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from readily available precursors. The process would include nitration, bromination, and subsequent purification steps to obtain the desired product in high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,2-dimethyl-5-nitro-2H-1,3-benzodioxol-4-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and mild heating.
Reduction: Hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.
Oxidation: Chromium trioxide in acetic acid, or potassium permanganate in water.
Major Products Formed
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Amino derivatives.
Oxidation: Carbonyl derivatives.
Scientific Research Applications
7-Bromo-2,2-dimethyl-5-nitro-2H-1,3-benzodioxol-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-2,2-dimethyl-5-nitro-2H-1,3-benzodioxol-4-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-5-nitro-2H-1,3-benzodioxol-4-ol: Lacks the bromine atom, which may result in different reactivity and biological activity.
7-Chloro-2,2-dimethyl-5-nitro-2H-1,3-benzodioxol-4-ol: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and interactions.
7-Bromo-2,2-dimethyl-2H-1,3-benzodioxol-4-ol:
Uniqueness
The presence of both the bromine and nitro groups in 7-Bromo-2,2-dimethyl-5-nitro-2H-1,3-benzodioxol-4-ol makes it unique in terms of its reactivity and potential biological activities. The combination of these functional groups can lead to diverse chemical transformations and interactions with biological targets.
Properties
CAS No. |
89084-75-3 |
|---|---|
Molecular Formula |
C9H8BrNO5 |
Molecular Weight |
290.07 g/mol |
IUPAC Name |
7-bromo-2,2-dimethyl-5-nitro-1,3-benzodioxol-4-ol |
InChI |
InChI=1S/C9H8BrNO5/c1-9(2)15-7-4(10)3-5(11(13)14)6(12)8(7)16-9/h3,12H,1-2H3 |
InChI Key |
MRQUMBQJRIBJKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(C=C(C(=C2O1)O)[N+](=O)[O-])Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bis[(2-oxo-1,3-dioxolan-4-yl)methyl] decanedioate](/img/structure/B14129911.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(4-methylphenylsulfonamido)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B14129926.png)

![3-(4-(Trifluoromethyl)phenyl)benzo[b]thiophene](/img/structure/B14129941.png)




![2-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide](/img/structure/B14129984.png)

